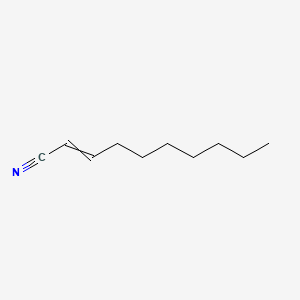

2-Decenenitrile

Description

Significance and Research Context of Aliphatic Nitriles in Organic Chemistry

Aliphatic nitriles are a class of organic compounds characterized by an alkyl chain attached to a cyanide (-C≡N) functional group. Their significance in organic chemistry is multifaceted. The nitrile group is a versatile functional handle that can be converted into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making nitriles valuable intermediates in organic synthesis. wikipedia.orgresearchgate.net The polarity and reactivity of the nitrile group also impart unique properties to the molecules that contain them. numberanalytics.comnumberanalytics.com

In the broader research context, aliphatic nitriles are investigated for their roles in various fields. They are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net Furthermore, the incorporation of nitrile functionalities into polymer backbones can enhance properties such as thermal stability and chemical resistance. numberanalytics.comnumberanalytics.comresearchgate.net

Historical Perspective of 2-Decenenitrile Investigations in Academic Literature

The study of nitriles dates back to the 19th century, with the first synthesis of hydrogen cyanide in 1782 and benzonitrile (B105546) in the 1830s. wikipedia.org The term "nitrile" was coined in 1844 by Hermann Fehling. wikipedia.org Early methods for preparing aliphatic nitriles were developed in the early 20th century. acs.org

Investigations into unsaturated nitriles, such as this compound, gained traction with the development of new synthetic methods. The Knoevenagel condensation and Wittig-type reactions, for example, provided pathways to α,β-unsaturated nitriles. acs.orgtandfonline.com While specific early research focusing solely on this compound is not extensively documented in readily available literature, the general exploration of long-chain unsaturated nitriles for applications in perfumery and materials science has been a subject of interest for several decades.

Current Research Frontiers and Methodological Challenges in this compound Chemistry

Modern research on nitriles continues to push boundaries, with a focus on developing more efficient, selective, and sustainable synthetic methods. acs.orgnih.gov The functionalization of the C-H bond adjacent to the nitrile group is an active area of research, aiming to create complex molecules from simple precursors. acs.org For α,β-unsaturated nitriles like this compound, stereoselective synthesis to control the E/Z geometry of the double bond is a key challenge and an area of ongoing investigation. acs.org

Another frontier is the exploration of the biological activities of nitriles and their derivatives. While some nitriles are known for their use as pheromones in insects, the full scope of their biological roles is still being uncovered. nih.govwikipedia.org The biosynthesis of nitriles in nature is also a topic of current interest, with researchers working to understand the enzymatic pathways involved. researchgate.netrsc.org In materials science, the incorporation of long-chain aliphatic nitriles into polymers to tailor their properties remains an area of active development. researchgate.netlu.se

Structure

2D Structure

3D Structure

Properties

CAS No. |

68039-74-7 |

|---|---|

Molecular Formula |

C10H17N |

Molecular Weight |

151.25 g/mol |

IUPAC Name |

dec-2-enenitrile |

InChI |

InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7H2,1H3 |

InChI Key |

ILRJSGCEAPKUQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CC#N |

Origin of Product |

United States |

Chemical Profile of 2 Decenenitrile

Structure and Nomenclature

2-Decenenitrile is an organic compound with the chemical formula C₁₀H₁₇N. Its structure consists of a ten-carbon chain with a double bond between the second and third carbon atoms (C2 and C3) and a nitrile group (-C≡N) at the first carbon (C1). The presence of the double bond means that this compound can exist as two geometric isomers: (E)-2-decenenitrile and (Z)-2-decenenitrile.

IUPAC Name: (2E)-dec-2-enenitrile or (2Z)-dec-2-enenitrile

Common Name: this compound

Physicochemical Properties

| Property | Value (Estimated or for related compounds) |

| Molecular Weight | 151.25 g/mol |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Expected to be soluble in organic solvents |

| Appearance | Likely a colorless to pale yellow liquid |

This table contains estimated data or data for structurally related compounds due to the limited availability of specific experimental data for this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp, medium-intensity peak is expected around 2210-2260 cm⁻¹ corresponding to the C≡N stretching vibration. The C=C stretching vibration of the alkene would appear in the region of 1600-1680 cm⁻¹. The C-H stretching of the sp² hybridized carbons of the double bond would be observed above 3000 cm⁻¹, while the C-H stretching of the sp³ hybridized carbons of the alkyl chain would appear just below 3000 cm⁻¹. libretexts.orglibretexts.orgnist.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the structure. The protons on the double bond (vinylic protons) would appear in the downfield region, typically between 5.0 and 7.0 ppm. The chemical shifts and coupling constants of these protons would help in determining the E/Z stereochemistry. The protons on the carbon adjacent to the nitrile group (α-protons) would also be shifted downfield. The remaining protons of the alkyl chain would appear in the upfield region. rsc.orgirisotope.comslideshare.netyoutube.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbon of the nitrile group would appear in the range of 115-125 ppm. The carbons of the double bond would resonate between 100 and 150 ppm. The other sp³ hybridized carbons of the alkyl chain would appear in the upfield region. rsc.orgirisotope.comslideshare.netchemconnections.org

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (151.25 g/mol ). The fragmentation pattern would provide further structural information, with characteristic losses of alkyl fragments and the cyanide group. nih.govyoutube.com

Chemical Transformations and Reaction Mechanisms of 2 Decenenitrile

Transformations Leading to Novel 2-Decenenitrile Derivatives

The dual functionality of this compound allows for selective reactions at either the alkene or the nitrile group, or reactions that involve both, leading to a diverse range of derivatives.

The carbon-carbon double bond in this compound, being in conjugation with the electron-withdrawing nitrile group, is an activated alkene. This allows for specific functionalization reactions.

Conjugate Reduction: A key transformation is the selective reduction of the C=C double bond without affecting the nitrile group. This conjugate reduction can be achieved with high chemoselectivity using specific catalytic systems. For example, copper complexes with xanthene-type bisphosphine ligands, in the presence of polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent, can efficiently reduce the alkene moiety of α,β-unsaturated nitriles to yield saturated nitriles. rsc.org Similarly, base-activated iridium N,P ligand complexes can catalyze the asymmetric hydrogenation of the C=C bond, leaving other isolated double bonds in the molecule untouched. researchgate.net

Other Functionalizations: The activated nature of the alkene allows for other additions. Palladium-catalyzed reactions can achieve 1,1-difunctionalization of activated alkenes, including α,β-unsaturated nitriles. rsc.org Furthermore, Z-selective α-arylation of α,β-unsaturated nitriles can be accomplished through a mdpi.orgmdpi.org-sigmatropic rearrangement, demonstrating a method for direct C-H functionalization at the α-position. researchgate.net

The nitrile group can be transformed into other important functional groups, such as amides, carboxylic acids, and amines.

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to an intermediate that, after proton transfer and tautomerization, yields an amide. pressbooks.pubquimicaorganica.org Further hydrolysis of the amide under the same conditions produces the corresponding carboxylic acid.

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to the amide. openstax.org Continued heating in the basic solution will hydrolyze the amide to a carboxylate salt.

Selective hydrolysis to the amide can be achieved by using carefully controlled reaction conditions, such as specific catalysts or solvent systems that minimize the overhydrolysis to the carboxylic acid. rsc.orgresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). This transformation requires strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for nitrile reduction. The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by protonation with water during workup to give the primary amine. philadelphia.edu.jopressbooks.pub

Other Reagents: Other systems, such as sodium borohydride (B1222165) in the presence of a catalyst like indium(III) chloride (InCl₃), can also effectively reduce nitriles to primary amines under milder conditions. acs.org Samarium(II) iodide (SmI₂) in the presence of amines and water offers an alternative single-electron transfer pathway for nitrile reduction, which shows excellent functional group tolerance. acs.org For α,β-unsaturated nitriles, the choice of reducing agent is critical to avoid unwanted reduction of the C=C bond. acs.orgdalalinstitute.com

Table 2: Comparison of Reagents for Nitrile Reduction

| Reagent System | Product from R-C≡N | Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| LiAlH₄, then H₂O | R-CH₂NH₂ | Typically in ethers (THF, Et₂O) | Very strong; will also reduce esters, amides, and ketones. Can reduce C=C bonds. | philadelphia.edu.jopressbooks.pub |

| H₂ / Metal Catalyst (Pd, Pt, Ni) | R-CH₂NH₂ | High pressure and/or temperature | Can also reduce C=C and C=O bonds. | fiveable.me |

| NaBH₄ / InCl₃ | R-CH₂NH₂ | THF, 25 °C | Milder than LiAlH₄; good yields for various nitriles. | acs.org |

| SmI₂–Et₃N–H₂O | R-CH₂NH₂ | THF | Single-electron transfer mechanism; excellent functional group tolerance. | acs.org |

| NaH / ZnCl₂ | R-CHO (Aldehyde) | THF | Controlled reduction to aldehyde; iminyl zinc intermediate. | ntu.edu.sg |

The conjugated π-system of this compound makes it a suitable component in cycloaddition reactions for the synthesis of heterocyclic compounds. acs.org As an α,β-unsaturated nitrile, it can act as a dipolarophile or dienophile.

[3+2] Cycloadditions: These reactions are a powerful method for constructing five-membered rings. α,β-unsaturated nitriles react with 1,3-dipoles such as nitrile oxides and nitrones. chemrxiv.orgresearchgate.net The reaction of an α,β-unsaturated nitrile with a nitrile oxide, for example, typically yields a substituted isoxazoline. The regiochemistry of the addition is governed by the electronic and steric properties of the reactants and can be predicted using computational methods. scielo.org.mxresearchgate.net Formal [3+2] cycloadditions have also been reported between nitriles and donor-acceptor cyclopropanes to yield cyclopentene (B43876) derivatives. nih.gov

[2+2] Cycloadditions: Reactions between α,β-unsaturated nitriles and electron-rich alkenes, such as difluoro ketene (B1206846) aminals, can proceed via a [2+2] cycloaddition to form a cyclobutane (B1203170) ring. acs.org These adducts can often be converted to other useful products through subsequent reactions like hydrolysis. acs.org

These ring-forming reactions provide efficient pathways to complex molecular architectures from simple precursors, highlighting the synthetic utility of this compound and related α,β-unsaturated nitriles.

Photochemical Transformations

Photochemical transformations involve the absorption of light by a molecule, leading to an electronically excited state that can undergo chemical reactions not readily accessible under thermal conditions. For an α,β-unsaturated nitrile like this compound, photochemical reactions can be initiated by direct irradiation or through the use of a photosensitizer. nih.gov

Upon direct absorption of ultraviolet light, the π-electrons in the carbon-carbon double bond and the nitrile group can be excited. A primary photoinduced process for similar compounds is trans-cis isomerization around the double bond. mdpi.com The trans isomer of this compound, which is typically the more stable ground-state isomer, can be converted to the cis isomer upon irradiation.

Another potential photochemical pathway is cycloaddition. For instance, [2+2] cycloadditions can occur where the double bond of an excited this compound molecule reacts with the double bond of a ground-state molecule to form a cyclobutane derivative. The specific products would depend on the reaction conditions, such as the solvent and the concentration of the nitrile. nih.gov

In the presence of other reactants, intermolecular photochemical reactions can occur. For example, irradiation in the presence of a protic solvent like alcohol could potentially lead to the addition of the solvent across the double bond. The mechanism of such reactions often involves the formation of radical intermediates or excited-state complexes. rsc.org

Radical Reactions

Radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.comyoutube.com The structure of this compound offers several sites for radical attack, primarily the carbon-carbon double bond and the allylic position.

Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or irradiation to form radicals. libretexts.org

Propagation:

Addition to the Double Bond: A radical (R•) can add to the carbon-carbon double bond of this compound. The addition typically occurs at the β-carbon to form a more stable α-cyano radical intermediate. This intermediate can then react with another molecule, for example, by abstracting a hydrogen atom from a donor like tributyltin hydride (Bu₃SnH), to complete the propagation cycle. libretexts.org

Allylic Hydrogen Abstraction: The hydrogen atoms on the carbon adjacent to the double bond (the allylic position, C4) are susceptible to abstraction by radicals. This process forms a resonance-stabilized allylic radical. This new radical can then react further, for instance, with a halogenating agent like N-bromosuccinimide (NBS), to introduce a functional group at the allylic position. youtube.com

Termination: The reaction chain concludes when two radical species combine. youtube.com This can involve the combination of two this compound-derived radicals, a this compound radical and an initiator radical, or two initiator radicals. These steps are generally non-productive in a chain reaction. libretexts.org

Kinetics and Thermodynamics of this compound Reactions

The study of kinetics and thermodynamics helps in understanding the rate and feasibility of the chemical transformations of this compound. utah.edu Thermodynamics indicates whether a reaction is favorable (spontaneous), while kinetics describes how fast the reaction proceeds. stanford.edu

Rate Law Determination and Rate-Determining Steps in this compound Reactions

The rate law for a reaction involving this compound is an equation that relates the reaction rate to the concentrations of the reactants. photophysics.com It must be determined experimentally. A common method is the method of initial rates. khanacademy.org

Consider a hypothetical reaction: This compound + Reactant B → Product

To determine the rate law, a series of experiments would be conducted where the initial concentrations of this compound and Reactant B are systematically varied, and the initial reaction rate is measured for each experiment. fiveable.me

Table 1: Hypothetical Initial Rates Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

From this hypothetical data:

Comparing Experiments 1 and 2, doubling the concentration of this compound while keeping [Reactant B] constant doubles the rate (3.0 / 1.5 = 2). Therefore, the reaction is first-order with respect to this compound. libretexts.org

Comparing Experiments 1 and 3, doubling the concentration of Reactant B while keeping [this compound] constant quadruples the rate (6.0 / 1.5 = 4). Therefore, the reaction is second-order with respect to Reactant B. libretexts.org

Energy Profiles and Transition State Analysis of this compound Transformations

An energy profile, or reaction coordinate diagram, is a graphical representation of the energy changes that occur as reactants are converted into products. wikipedia.orgsolubilityofthings.com The y-axis represents potential energy, and the x-axis represents the reaction coordinate (the progress of the reaction). wikipedia.org

Key features of an energy profile include:

Transition State (‡): This is the highest point on the energy profile between reactants and products. tutorchase.com It represents a transient, high-energy arrangement of atoms as bonds are being broken and formed. The transition state is unstable and cannot be isolated. savemyexams.comchemguide.co.uk

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. tutorchase.com It represents the minimum energy required for the reaction to occur. A higher activation energy corresponds to a slower reaction rate. savemyexams.comtutorchase.com

Intermediates: In multi-step reactions, there are energy minima between transition states. These minima represent reaction intermediates, which are species that are formed in one step and consumed in a subsequent step. chemguide.co.uk

Figure 1: Illustrative Energy Profile for a Hypothetical Two-Step Reaction of this compound

Advanced Characterization and Analytical Methodologies for 2 Decenenitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Decenenitrile by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed structural map can be constructed.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The olefinic protons (HC=CH) would appear in the downfield region, typically between 5.0 and 6.5 ppm. The specific chemical shifts and the coupling constant (J-value) between these protons are diagnostic of the double bond's stereochemistry (cis or trans). Protons on the carbon adjacent (alpha) to the nitrile group (-CH₂CN) would resonate around 2.2-2.5 ppm. The long alkyl chain would produce a complex set of signals in the upfield region, generally between 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbon of the nitrile group (C≡N) is characteristically found far downfield, in the range of 115-125 ppm. spectroscopyonline.com The sp² hybridized carbons of the double bond (C=C) would resonate between 120 and 140 ppm. The carbon alpha to the nitrile group is expected around 16-25 ppm, while the carbons of the heptyl chain would appear in the 20-35 ppm range. The terminal methyl carbon signal would be the most upfield, typically between 10 and 15 ppm. libretexts.org

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous signal assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the signals of the olefinic protons to their neighbors in the alkyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). mdpi.com

Solid-State NMR: While this compound is a liquid at room temperature, Solid-State NMR could be employed on a frozen sample to study its conformation and packing in the solid state. This technique is particularly useful for analyzing molecular dynamics and intermolecular interactions in a crystalline or amorphous solid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-2-Decenenitrile Predicted values based on standard chemical shift ranges and data for analogous compounds.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-C≡N) | - | ~118 |

| C2 (=CH-) | ~5.4 (dt) | ~108 |

| C3 (=CH-) | ~6.3 (dt) | ~145 |

| C4 (-CH₂-) | ~2.1 (q) | ~32 |

| C5-C9 (-CH₂-)n | ~1.3-1.4 (m) | ~28-31 |

| C10 (-CH₃) | ~0.9 (t) | ~14 |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR), Attenuated Total Reflectance FTIR (ATR-FTIR), Raman, Surface Enhanced Raman Spectroscopy (SERS), Near-Infrared (NIR))

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds, providing a "molecular fingerprint." mdpi.com

Detailed Research Findings:

FTIR and ATR-FTIR: The infrared spectrum of this compound is dominated by absorptions from its key functional groups. A sharp, intense absorption band is expected in the range of 2260-2240 cm⁻¹ due to the C≡N stretching vibration. spectroscopyonline.com The C=C double bond stretching vibration will appear around 1680-1620 cm⁻¹. cdnsciencepub.com The position of the C=C stretch can be influenced by the cis/trans isomerism. Additionally, C-H stretching vibrations will be observed just above 3000 cm⁻¹ for the olefinic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the alkyl chain. ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid samples like this compound with minimal sample preparation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. edinst.com While the C≡N stretch is also visible in Raman spectra, the C=C stretching vibration is often stronger and more intense in Raman than in IR, especially for more symmetric trans isomers. psu.edu The symmetric C-C bond vibrations within the alkyl chain also give rise to characteristic Raman signals. The technique is particularly useful for studying aqueous solutions, where water's strong IR absorption can obscure signals. edinst.com

SERS and NIR: Surface-Enhanced Raman Spectroscopy (SERS) could be used to amplify the Raman signal of this compound by adsorbing it onto a nanostructured metal surface, enabling detection at very low concentrations. Near-Infrared (NIR) spectroscopy, which measures overtones and combination bands, could be applied for quantitative analysis and quality control in industrial settings, often for monitoring bulk properties. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C≡N Stretch | 2260 - 2240 | FTIR, Raman |

| C=C Stretch | 1680 - 1620 | FTIR, Raman (stronger) |

| =C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Alkyl C-H Stretch | 2960 - 2850 | FTIR, Raman |

| =C-H Bend (out-of-plane) | 1000 - 650 | FTIR |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. up.ac.za The light-absorbing groups in a molecule are known as chromophores. msu.edu

Detailed Research Findings:

In this compound, the primary chromophores are the carbon-carbon double bond (C=C) and the carbon-nitrogen triple bond (C≡N).

Isolated, non-conjugated chromophores, as in this compound, typically absorb in the far-UV region, with wavelengths below 200 nm. msu.edu The expected electronic transitions would be the π → π* for the C=C bond and both n → π* and π → π* for the C≡N group.

Because these absorptions occur at very short wavelengths, they are often difficult to observe with standard laboratory UV-Vis spectrophotometers and may require specialized vacuum UV instruments. msu.edu The solvent used is critical, as many common solvents also absorb in this region. up.ac.za Therefore, UV-Vis spectroscopy is generally less informative for the structural elucidation of non-conjugated nitriles compared to other spectroscopic methods.

X-ray Spectroscopy (e.g., X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD))

X-ray spectroscopy provides information on elemental composition, chemical states, and crystalline structure.

Detailed Research Findings:

XPS: X-ray Photoelectron Spectroscopy is a surface-sensitive technique that can determine the elemental composition and chemical bonding environments of the atoms within the top few nanometers of a sample. acs.org For this compound, an XPS survey scan would show peaks for carbon (C 1s) and nitrogen (N 1s). High-resolution scans of these peaks would provide more detailed information. The C 1s spectrum could be deconvoluted into components representing the different types of carbon: the alkyl chain carbons, the sp² carbons of the double bond, and the unique carbon of the nitrile group. beilstein-journals.org The N 1s spectrum would show a single peak characteristic of the nitrile functional group. beilstein-journals.orgresearchgate.net

XRD: X-ray Diffraction is primarily used to determine the atomic and molecular structure of a crystal. rsc.orgnih.gov Since this compound is a liquid under standard conditions, XRD analysis would require the sample to be frozen to induce crystallization. The resulting diffraction pattern could provide information about the unit cell dimensions, crystal system, and the packing arrangement of the molecules in the solid state. This is not a routine technique for this type of compound but could be used in specialized studies of its solid-state properties. nih.gov

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. capes.gov.brunlp.edu.ar

Detailed Research Findings:

Gas Chromatography (GC): In a GC system, a sample of this compound is vaporized and passed through a long capillary column. The compound separates from impurities based on its boiling point and interactions with the column's stationary phase. The time it takes for the compound to travel through the column is its retention time, a characteristic value under specific conditions that helps in its identification and quantification.

Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a positively charged molecular ion (M⁺) and various fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. For this compound (C₁₀H₁₇N), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (151.27 g/mol ). The fragmentation pattern is a unique fingerprint that aids in structural confirmation. Characteristic fragments would likely arise from the cleavage of the alkyl chain and rearrangements involving the double bond and nitrile group. The combination of a specific retention time from the GC and a characteristic mass spectrum from the MS provides a very high level of confidence in the identification and purity assessment of this compound. researchgate.net

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Identity | Comment |

|---|---|---|

| 151 | [M]⁺ | Molecular Ion |

| 110 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 96 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 82 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺ | Allyl cation or fragment containing the nitrile group |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of various compounds, including nitriles like this compound. basicmedicalkey.comopenaccessjournals.comadvancechemjournal.com It operates on the principle of separating components from a mixture dissolved in a liquid mobile phase, which is pumped under high pressure through a column containing a solid stationary phase. basicmedicalkey.comadvancechemjournal.comshimadzu.com The separation is based on the differential interactions of the analyte with the stationary and mobile phases. advancechemjournal.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. eag.comlabcompare.com UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to markedly improved resolution, faster analysis times, and increased sensitivity. eag.comlabcompare.comsigmaaldrich.com The trade-off for this enhanced performance is the requirement for much higher operating pressures, often exceeding 100 MPa (19,000 psi). eag.comlabcompare.com

For the analysis of this compound, a nitrile, reversed-phase HPLC or UHPLC would typically be employed. In this mode, a non-polar stationary phase (like C18-bonded silica) is used in conjunction with a polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol. basicmedicalkey.comwikipedia.org The choice of mobile phase components and their gradient can be optimized to achieve the desired separation and selectivity for this compound and any related impurities. basicmedicalkey.com

Table 1: Comparison of Typical HPLC and UHPLC Parameters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column Particle Size | 3–10 µm basicmedicalkey.com | < 2 µm eag.comlabcompare.com |

| Column Dimensions | 2.1–4.6 mm ID, 30–250 mm length wikipedia.org | Typically shorter lengths and smaller IDs |

| Operating Pressure | 50–350 bar (approx. 725–5075 psi) wikipedia.orgthermofisher.com | Up to 100-130 MPa (approx. 14,500–19,000 psi) eag.comlabcompare.com |

| Analysis Time | Longer | Faster eag.com |

| Resolution | Good | Higher eag.com |

| Solvent Consumption | Higher | Lower labcompare.com |

Detailed research findings on the specific application of HPLC and UHPLC for this compound would involve optimizing parameters such as the column chemistry, mobile phase composition and gradient, flow rate, and detector settings (e.g., UV wavelength) to achieve the best separation and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography (HPLC or UHPLC) with the mass analysis capabilities of mass spectrometry. wikipedia.orgeag.com This combination provides a high degree of sensitivity and selectivity, making it invaluable for the identification and quantification of compounds in complex mixtures. wikipedia.orgeag.com

Following separation by the LC system, the eluent containing this compound enters the mass spectrometer's ion source. Here, the molecules are ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z). wikipedia.org

The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity. eag.com In this approach, a specific precursor ion of this compound is selected, fragmented, and then a specific product ion is monitored for quantification. eag.com This process significantly reduces background noise and improves detection limits. sigmaaldrich.com The versatility of LC-MS allows for the analysis of a wide range of compounds, including non-volatile molecules like nitriles. thermofisher.com

Table 2: Key Aspects of LC-MS for this compound Analysis

| Feature | Description | Relevance to this compound |

| Separation | HPLC or UHPLC separates this compound from other components in the sample matrix. wikipedia.org | Ensures accurate quantification without interference from other substances. |

| Ionization | Converts neutral this compound molecules into charged ions for mass analysis. wikipedia.org | ESI is a common and suitable technique for this purpose. |

| Mass Analysis | Measures the mass-to-charge ratio of the ionized this compound. wikipedia.org | Provides molecular weight information, confirming the identity of the compound. |

| Sensitivity | Capable of detecting very low concentrations, often in the parts-per-trillion range. eag.com | Useful for trace analysis and impurity profiling. |

| Selectivity | Tandem MS (MS/MS) provides high specificity by monitoring unique precursor-to-product ion transitions. eag.com | Minimizes false positives and ensures reliable identification. |

Research utilizing LC-MS for this compound would focus on developing robust methods with optimized chromatographic separation and mass spectrometric conditions to achieve low detection limits and high accuracy.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation and qualitative analysis of mixtures. tifr.res.inliv.ac.uklibretexts.org It involves a stationary phase, typically a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase that moves up the plate by capillary action. wvu.eduumlub.pl Compounds separate based on their differential affinity for the stationary and mobile phases, resulting in distinct spots. libretexts.org The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org

High-Performance Thin Layer Chromatography (HPTLC) is a more sophisticated and automated version of TLC that offers improved resolution, sensitivity, and reproducibility. sigmaaldrich.comasiapharmaceutics.inforesearchgate.net HPTLC plates are prepared with smaller, more uniform particles, leading to more compact spots and faster separations. sigmaaldrich.comasiapharmaceutics.info The entire process, from sample application to densitometric scanning of the separated spots, can be automated, making it suitable for quantitative analysis. asiapharmaceutics.infodonaulab.cz

For the analysis of this compound, TLC and HPTLC can be used for rapid purity checks, reaction monitoring, and identification. A suitable solvent system (mobile phase) would be selected to achieve good separation of this compound from potential starting materials, byproducts, or impurities. Visualization of the spots can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent. liv.ac.ukwvu.edu

Table 3: Comparison of TLC and HPTLC

| Feature | Thin Layer Chromatography (TLC) | High-Performance Thin Layer Chromatography (HPTLC) |

| Stationary Phase Particle Size | Larger, less uniform sigmaaldrich.com | Smaller, more uniform sigmaaldrich.comasiapharmaceutics.info |

| Separation Efficiency | Lower | Higher sigmaaldrich.com |

| Analysis Time | Slower | Faster sigmaaldrich.com |

| Sensitivity | Lower | Higher sigmaaldrich.comasiapharmaceutics.info |

| Quantification | Primarily qualitative tifr.res.in | Quantitative with densitometry asiapharmaceutics.infodonaulab.cz |

| Automation | Manual | Automated options available asiapharmaceutics.infodonaulab.cz |

Microscopic and Surface Analysis Techniques

While chromatographic techniques are essential for separation and quantification, microscopic and surface analysis methods provide detailed information about the physical and chemical properties of materials at the micro and nanoscale. Although not standard for a simple liquid compound like this compound itself, these techniques would be highly relevant if this compound were part of a formulation, a surface coating, or involved in a surface-mediated reaction.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of electrons. wikipedia.orgcarleton.edu The interaction of the electrons with the atoms in the sample generates various signals that contain information about the surface topography, composition, and morphology. wikipedia.orgcarleton.edu SEM provides a three-dimensional-like image with a large depth of field. nanoscience.com

Transmission Electron Microscopy (TEM), in contrast, involves passing a beam of electrons through an ultrathin specimen (typically less than 100 nm thick). wikipedia.orgthermofisher.com The transmitted electrons form an image that reveals details about the internal structure, crystallinity, and morphology of the sample at a significantly higher resolution than SEM, even down to the atomic level. wikipedia.org

In the context of this compound, SEM and TEM would be applicable for characterizing materials where this compound is integrated, such as in polymer matrices, nanoparticles, or thin films. For instance, SEM could visualize the surface morphology of a polymer film containing this compound, while TEM could reveal the dispersion of this compound-containing nanoparticles within a material.

Table 4: Overview of SEM and TEM

| Technique | Principle | Information Obtained | Typical Application for this compound Context |

| SEM | Scans surface with a focused electron beam. wikipedia.org | Surface topography, morphology, composition. wikipedia.orgcarleton.edu | Imaging the surface of a material coated or functionalized with this compound. |

| TEM | Transmits electrons through an ultrathin sample. wikipedia.org | Internal structure, crystallinity, high-resolution morphology. wikipedia.orgthermofisher.com | Characterizing the internal structure of nanocomposites containing this compound. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. wikipedia.org It works by scanning a sharp tip at the end of a flexible cantilever across the surface. wikipedia.org Forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map of the surface with nanometer-scale resolution. wikipedia.org A key advantage of AFM is its ability to image non-conductive surfaces and even operate in liquid environments. nanoscience.com

If this compound were used to modify a surface, for example, to create a hydrophobic coating, AFM would be an ideal tool to study the resulting surface topography and roughness at the nanoscale. It could also be used to probe the mechanical properties, such as adhesion and elasticity, of the modified surface. nih.govanton-paar.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost atomic layers of a material. carleton.edueag.com It operates by bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions. carleton.edueag.com These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratios are determined with high mass resolution and accuracy. carleton.edujordilabs.com

ToF-SIMS is capable of detecting all elements and a wide range of molecular species with sensitivities in the parts-per-million (ppm) range. carleton.edueag.com It can be used to generate surface spectra, create chemical maps of the surface, and perform depth profiling to analyze the composition as a function of depth. carleton.edueag.com

In the context of this compound, ToF-SIMS would be exceptionally useful for detecting its presence as a surface contaminant on a material or for characterizing a surface that has been intentionally functionalized with this molecule. It could confirm the molecular identity of the surface species and map its distribution across the sample. rsc.org

Table 5: Comparison of Surface Analysis Techniques

| Technique | Primary Information | Strengths | Relevance to this compound on a Surface |

| AFM | Surface topography, roughness, mechanical properties. wikipedia.orgnih.gov | High resolution 3D imaging, works on non-conductive samples. wikipedia.org | Characterizing the physical changes to a surface after modification with this compound. |

| ToF-SIMS | Elemental and molecular composition of the surface. carleton.edueag.com | High sensitivity, detailed chemical information, surface mapping. carleton.edueag.comrsc.org | Detecting and identifying this compound on a surface, even at trace levels. |

Computational Chemistry and Theoretical Studies of 2 Decenenitrile

Quantum Chemical Investigations of Electronic Structure

Density Functional Theory (DFT) Applications to 2-Decenenitrile

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It has been successfully applied to a vast range of molecules to predict geometries, reaction energies, and other properties. nih.gov DFT calculations are known for their balance of accuracy and computational cost, making them a popular choice in computational chemistry. youtube.com However, specific DFT studies on 2-decanenitrile, detailing its electronic properties, are not prominently featured in the reviewed literature.

Ab Initio and Semi-Empirical Methods for this compound Systems

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. osti.gov While highly accurate, they are computationally expensive. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.org These methods, including Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model number 3 (PM3), are based on the Hartree-Fock formalism with certain approximations. wikipedia.org A comprehensive conformational analysis of a related spiro compound was conducted using both ab initio and semi-empirical methods to interpret its NMR spectrum. nih.gov However, dedicated studies employing these methods to thoroughly investigate the electronic structure of 2-decanenitrile could not be identified.

Analysis of Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. utah.edulibretexts.orgyoutube.com The energy and shape of these frontier orbitals dictate how a molecule interacts with other species. Similarly, understanding the charge distribution within a molecule, which can be continuous or discrete, provides insights into its polarity and electrostatic interactions. While the principles of MO theory and charge distribution analysis are well-established, specific applications to generate detailed MO diagrams or charge distribution maps for 2-decanenitrile are not documented in the available literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. youtube.com These simulations can provide detailed information about the conformational changes a molecule undergoes. nih.govresearchgate.net Conformational analysis, often aided by tools like Newman projections, helps in understanding the relative stability of different spatial arrangements (conformers) of a molecule. libretexts.orgchemistrysteps.comlumenlearning.comlibretexts.org The energy differences between conformers arise from factors like torsional and steric strain. libretexts.org While MD simulations have been used to study various biomolecules and their interactions, specific MD studies focused on the conformational landscape of 2-decanenitrile are not found in the surveyed literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are increasingly used to predict various spectroscopic properties, such as NMR chemical shifts, and vibrational (IR and Raman) spectra. mdpi.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds. For instance, computational studies have been used to predict the spectroscopic properties of 2-nitroimidazole-based radiopharmaceuticals. mdpi.com However, there is no evidence in the reviewed literature of similar computational predictions for the spectroscopic properties of 2-decanenitrile.

Reaction Mechanism Studies via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface and identifying transition states and intermediates. researchgate.netnih.gov DFT is a common method for these studies, as demonstrated in the investigation of the cycloaddition reaction mechanism of other nitrile oxides. researchgate.net Similarly, the mechanism of unimolecular elimination of 2-pentanone has been studied using DFT. Despite the utility of these methods, specific computational studies detailing the reaction mechanisms involving 2-decanenitrile could not be located in the available scientific databases.

Environmental Fate and Degradation Pathways of 2 Decenenitrile

Biotic Degradation Mechanisms (Biodegradation)

Bioremediation Potential Related to 2-Decenenitrile

While specific bioremediation studies focusing solely on 2-devenenitrile are not extensively documented in public literature, the potential for its biological degradation is high based on the established metabolic pathways for its chemical class, aliphatic nitriles. Many microorganisms are capable of utilizing nitriles as their sole source of carbon and nitrogen, making them valuable candidates for bioremediation of nitrile-contaminated environments. d-nb.infonih.govnih.gov The microbial degradation of nitriles is primarily enzymatic and follows two well-characterized pathways. researchgate.netfrontiersin.orgembopress.org

Enzymatic Degradation Pathways:

Nitrilase Pathway: In a single-step reaction, a nitrilase enzyme (EC 3.5.5.1) hydrolyzes the nitrile group (-C≡N) directly to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃). researchgate.netfrontiersin.org This pathway efficiently converts the nitrile into less toxic products.

Nitrile Hydratase/Amidase Pathway: This is a two-step process involving two separate enzymes. frontiersin.orgdaneshyari.com

First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to its corresponding amide (-CONH₂).

Second, an amidase (EC 3.5.1.4) hydrolyzes the amide to a carboxylic acid and ammonia.

Microorganisms possessing these enzymatic systems are widespread in nature and include various bacterial genera such as Rhodococcus, Pseudomonas, Bacillus, and Alcaligenes, which have been shown to degrade a range of aliphatic and aromatic nitriles. d-nb.infooup.com For instance, Rhodococcus rhodochrous can utilize aliphatic nitriles like acetonitrile (B52724) and acrylonitrile (B1666552) as sole carbon and nitrogen sources, degrading them completely. nih.govdaneshyari.com Studies on mixed microbial populations have also demonstrated the effective degradation of homologous series of aliphatic nitriles found in industrial wastes like shale oil. nih.gov The efficiency of degradation can be influenced by the structure of the nitrile; for example, one study showed that lower molecular weight nitriles were removed more rapidly than heavier ones. nih.gov

The presence of these robust microbial degradation pathways for the broader class of aliphatic nitriles strongly suggests that 2-devenenitrile is susceptible to bioremediation under suitable environmental conditions.

| Enzyme | Enzyme Commission (EC) Number | Function | General Reaction |

|---|---|---|---|

| Nitrilase | 3.5.5.1 | Directly hydrolyzes a nitrile to a carboxylic acid and ammonia. frontiersin.org | R-C≡N + 2 H₂O → R-COOH + NH₃ |

| Nitrile Hydratase | 4.2.1.84 | Hydrates a nitrile to an amide. researchgate.net | R-C≡N + H₂O → R-CONH₂ |

| Amidase | 3.5.1.4 | Hydrolyzes an amide to a carboxylic acid and ammonia. researchgate.net | R-CONH₂ + H₂O → R-COOH + NH₃ |

Characterization of Degradation Products and Environmental Implications

The degradation of 2-devenenitrile, following the enzymatic pathways described above, is predicted to yield 2-decenoic acid and ammonia as the final products. embopress.orgpressbooks.pub In the two-step pathway, 2-decenamide would be formed as a transient intermediate. daneshyari.com The environmental impact of 2-devenenitrile is therefore closely linked to the characteristics of these breakdown products. Generally, the enzymatic conversion of nitriles to their corresponding carboxylic acids is considered a detoxification process, as the acid forms are often less toxic than the parent nitrile compounds. frontiersin.org

| Compound | Role in Degradation | Characteristics and Environmental Implications |

|---|---|---|

| This compound | Parent Compound | An unsaturated aliphatic nitrile. Most nitriles are considered toxic and are often environmental pollutants. nih.govoup.com |

| 2-Decenamide | Intermediate Product | Formed via the nitrile hydratase pathway. It is expected to be a transient intermediate that is subsequently hydrolyzed by amidase. daneshyari.com |

| 2-Decenoic Acid | Final Product | A naturally occurring monounsaturated medium-chain fatty acid. nih.gov It is found in some bacteria and is used commercially as a flavoring agent. nih.gov It can act as a bacterial signaling molecule that inhibits and disperses biofilms. taylorandfrancis.com While it can be a skin and eye irritant, its overall environmental risk is considered low. nih.govsigmaaldrich.com One report notes it may be harmful to aquatic life with long-lasting effects. sigmaaldrich.comscbt.com |

| Ammonia | Final Product | A common inorganic compound. It is a vital nutrient for plants and microorganisms but can be toxic to aquatic organisms at high concentrations, with toxicity being pH-dependent. |

Environmental Implications of Degradation Products:

2-Decenoic Acid: This is a monounsaturated fatty acid that has been identified in nature. nih.gov Its cis-isomer is known to be a signaling molecule produced by bacteria like Pseudomonas aeruginosa that can regulate and disperse biofilms formed by a wide range of microbes, including both bacteria and fungi. taylorandfrancis.comfrontiersin.org Commercially, it is used as a flavoring agent, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined it to be of "no safety concern at current levels of intake when used as a flavouring agent". nih.gov Toxicological data indicates it can cause skin and serious eye irritation. nih.govsigmaaldrich.com Some safety assessments classify it as potentially harmful to aquatic life with long-lasting effects, though an evaluation by the Australian Industrial Chemicals Introduction Scheme concluded that it is unlikely to require further regulation to manage environmental risks. nih.govsigmaaldrich.com

Ammonia: As a simple inorganic nitrogen compound, ammonia is readily assimilated by plants and microorganisms as a nutrient. However, its release into aquatic systems can contribute to eutrophication. At elevated concentrations and alkaline pH, its un-ionized form (NH₃) is highly toxic to fish and other aquatic life.

The transformation of 2-devenenitrile into 2-decenoic acid and ammonia represents a significant reduction in toxicity and facilitates the entry of the carbon and nitrogen into natural biogeochemical cycles.

Advanced Applications and Industrial Relevance of 2 Decenenitrile

Role in Advanced Materials Science and Engineering

The direct integration of 2-decenenitrile into advanced materials such as polymers, functional composites, or coatings is not extensively documented in publicly available research. The potential for its use exists due to its functional groups—the nitrile group and the alkene bond—which can, in principle, participate in various chemical reactions. However, specific examples and detailed research findings regarding its role as a primary component in materials science are limited.

Integration into Polymer Chemistry (e.g., as monomers, cross-linkers, or modifiers)

Theoretically, the vinyl group in this compound allows it to act as a monomer in addition polymerization reactions. libretexts.org Monomers for polymerization are typically molecules that can link together to form long chains or networks. aits-tpt.edu.inbritannica.com Alkenes with electron-donating or withdrawing groups are often used in various forms of polymerization, including cationic and radical polymerization. wikipedia.orgmdpi.com However, specific studies detailing the homopolymerization of this compound or its copolymerization with other monomers are not prominent in the reviewed literature. wikipedia.org

Similarly, while molecules with multiple reactive sites can act as cross-linkers to create polymer networks with enhanced mechanical and thermal properties, the use of this compound for this purpose is not established. the-innovation.orglohtragon.compergan.com Cross-linking agents typically form covalent or ionic bonds between polymer chains, a role for which this compound is not a commonly cited example. researchgate.net The function of a polymer modifier, an additive used to enhance properties like impact resistance or flexibility, is also not a documented application for this specific compound. made-in-china.comshinepolymer.comshinepolymer.com

Applications in Functional Materials (e.g., optical, electronic, composite materials)

Functional materials are designed with specific properties for applications in electronics, optics, or as part of composite structures. acs.orgebsco.commdpi.com The development of such materials often involves synthesizing or incorporating molecules that provide desired electronic or optical characteristics. ucsd.eduiuvsta.org While research into novel electronic materials is extensive, including the use of 2D materials, organic semiconductors, and specialized polymers, there is no significant evidence in the search results to suggest that this compound is currently used as a key component in the fabrication of optical, electronic, or composite materials. ebsco.commdpi.com

Use in Coatings and Surface Modification Technologies

Surface coatings are applied to substrates to provide protective or decorative layers, with formulations often including polymers, pigments, and various additives. epa.govimcd.decambridgescholars.com Surface modification involves altering the surface chemistry of a material to enhance properties like biocompatibility or adhesion. While a wide array of chemicals are used in these technologies, the specific application of this compound in commercial coating formulations or as an agent for surface modification is not described in the available literature.

Catalysis and Chemical Process Engineering

The primary industrial relevance of this compound and its isomers is found in their role as intermediates within larger chemical manufacturing processes, often involving sophisticated catalytic systems.

Use as a Reactant or Intermediate in Industrial Syntheses

Unsaturated nitriles, including isomers of decenenitrile, are valuable intermediates, particularly in the synthesis of α,ω-bifunctional molecules that serve as monomers for step-growth polymers like polyamides. aits-tpt.edu.insavemyexams.com A key industrial route involves the transformation of fatty acids into fatty nitriles, which can then be converted to other useful chemicals.

For instance, 10-undecenenitrile, an isomer of this compound, can be produced from the thermal cleavage of methyl ricinoleate (B1264116) followed by ammoxidation. core.ac.uk This terminal olefin can then undergo cross-metathesis with acrylonitrile (B1666552) to produce 2-dodecenedinitrile, a dinitrile that is a precursor for polyamide synthesis. core.ac.uk Another pathway involves using 9-decenenitrile, derived from 9-decenoic acid, as an intermediate in the synthesis of ω-amino acids, which are also monomers for polyamides. google.com The thermal degradation of certain polyamides can also yield unsaturated nitriles. researchgate.net These synthetic routes highlight the role of decenenitrile isomers as crucial building blocks for high-performance polymers.

Development of Catalytic Systems Involving this compound or its Derivatives

Modern chemical synthesis relies heavily on the development of efficient and selective catalysts. utwente.nlmdpi.comrsc.orgrsc.org For reactions involving unsaturated nitriles like this compound and its isomers, catalysis is essential.

Olefin metathesis, a reaction for which the Nobel Prize in Chemistry was awarded in 2005, is a powerful tool for transforming unsaturated molecules. wikipedia.orguwindsor.ca Ruthenium-based catalysts, such as Grubbs catalysts, are widely used for these transformations. wikipedia.org Research has demonstrated the successful cross-metathesis of fatty nitriles (e.g., oleonitrile) and terminal unsaturated nitriles (e.g., 10-undecenenitrile) with acrylonitrile, using ruthenium catalysts to produce valuable dinitriles. core.ac.uk These reactions showcase the development of catalytic systems where an unsaturated nitrile is a key reactant.

Another critical catalytic process is hydrogenation, where hydrogen is added across a double bond or to a nitrile group. slideshare.netlibretexts.org The catalytic hydrogenation of the carbon-carbon double bond in this compound would yield decanenitrile, while the complete hydrogenation of both the double bond and the nitrile group would produce decylamine. These reactions are typically carried out using metal catalysts such as palladium, platinum, or nickel. utwente.nllibretexts.org The selective hydrogenation of the nitrile group in the presence of other functional groups can be challenging and often requires the development of specialized catalytic systems, such as bimetallic catalysts. u-tokyo.ac.jp

The table below summarizes key catalytic transformations involving isomers or derivatives of this compound.

| Reactant(s) | Catalyst Type | Primary Product(s) | Reaction Type | Significance |

| 10-Undecenenitrile and Acrylonitrile | Ruthenium-based (e.g., Hoveyda second-generation catalyst) | 2-Dodecenedinitrile, Ethylene | Cross-Metathesis | Production of a dinitrile precursor for polyamides. core.ac.uk |

| Oleonitrile (contains C18 chain with internal double bond) | Ruthenium-based | 9-Octadecenedinitrile, this compound, 2-Undecenedinitrile | Self-Metathesis & Cross-Metathesis | Conversion of a bio-sourced fatty nitrile into shorter-chain dinitriles and unsaturated nitriles. |

| Alkynes | Palladium (e.g., Lindlar catalyst) or Platinum/Palladium/Nickel | cis-Alkenes or Alkanes | Catalytic Hydrogenation | General method for reducing unsaturation, applicable to the C=C bond in decenenitrile. libretexts.org |

| Amides | Bimetallic catalysts (e.g., Group 8-10 with Group 6-7 metals) | Amines | Catalytic Hydrogenation | Demonstrates advanced catalytic systems for reducing C=O and C≡N functionalities, relevant to nitrile reduction. u-tokyo.ac.jp |

| Dienes | Ruthenium Indenylidene Complex | Cyclic Alkenes (e.g., 7-membered rings) | Ring-Closing Metathesis (RCM) | A fundamental catalytic reaction showing the utility of ruthenium catalysts in forming rings from unsaturated precursors. wikipedia.org |

Biological Roles of 2 Decenenitrile in Non Human Systems Excluding Human Centric Clinical/safety Studies

Occurrence and Function in Natural Systems

Nitriles are organic compounds that are found in various natural sources, including plants, bacteria, and fungi. frontiersin.org Their functions are often linked to nitrogen metabolism, chemical defense, and communication. rsc.org

Nitriles and their metabolic pathways are present in a variety of microorganisms, including bacteria and fungi. frontiersin.orgnih.gov These organisms have developed enzymatic systems to process nitriles, often as a means of detoxification or as a source of nitrogen and carbon. nih.govopenbiotechnologyjournal.com

Microorganisms utilize enzymes such as nitrilases and nitrile hydratases to metabolize nitriles. openbiotechnologyjournal.com Nitrilases hydrolyze nitriles directly to a carboxylic acid and ammonia (B1221849), while the combination of nitrile hydratase and amidase converts nitriles first to an amide and then to the corresponding carboxylic acid and ammonia. frontiersin.orgopenbiotechnologyjournal.com This metabolic capability allows microorganisms to thrive in environments containing naturally occurring or industrially derived nitrile compounds. openbiotechnologyjournal.com For instance, some bacteria can utilize plant-derived nitriles as a source of nutrients. nih.gov

The metabolism of nitriles in microorganisms is not only a detoxification mechanism but also a part of the global nitrogen cycle. rsc.org The ability of microbes to break down these compounds contributes to the recycling of nitrogen in various ecosystems. rsc.org

Table 1: Microbial Enzymes Involved in Nitrile Metabolism

| Enzyme Family | Reaction Catalyzed | Products | Biological Significance |

| Nitrilase | Direct hydrolysis of a nitrile | Carboxylic acid and ammonia | Detoxification, Nutrient acquisition frontiersin.orgnih.govopenbiotechnologyjournal.com |

| Nitrile Hydratase & Amidase | Two-step hydrolysis of a nitrile | Amide (intermediate), Carboxylic acid and ammonia | Detoxification, Nutrient acquisition frontiersin.orgopenbiotechnologyjournal.com |

In the plant kingdom, nitriles are often components of secondary metabolic pathways and play crucial roles in defense against herbivores and pathogens, as well as in signaling processes. rsc.orgnih.gov Many plant-derived nitriles are produced from the hydrolysis of cyanogenic glycosides and glucosinolates, which are well-known defense compounds. nih.govopenstax.org

Upon tissue damage, such as during an insect attack, these precursor molecules are broken down, leading to the formation of various volatile compounds, including nitriles. oup.comnih.gov These nitriles can act as direct deterrents to herbivores due to their toxicity or unpalatability. openstax.orgoup.com For example, the release of hydrogen cyanide from cyanogenic glycosides is a potent defense mechanism. openstax.org

Furthermore, some nitriles function as signaling molecules. nih.govoup.com They can be involved in plant-plant communication, alerting neighboring plants to potential threats, and can also attract natural enemies of the attacking herbivores, a phenomenon known as indirect defense. oup.commdpi.com For instance, certain glucosinolate-derived nitriles have been shown to attract parasitoid wasps that prey on caterpillars. oup.com Research on Arabidopsis thaliana has demonstrated that a glucosinolate-derived nitrile can trigger defense response pathways, involving key phytohormones like salicylic (B10762653) acid and jasmonic acid. nih.govfrontiersin.orgnih.govntnu.no

Table 2: Functions of Nitriles in Plant Systems

| Function | Description | Example Compounds/Pathways |

| Direct Defense | Compounds that are toxic or deterrent to herbivores and pathogens. | Release of hydrogen cyanide from cyanogenic glycosides. openstax.org |

| Indirect Defense | Volatile compounds that attract natural enemies of herbivores. | Glucosinolate-derived nitriles attracting parasitoid wasps. oup.com |

| Signaling | Molecules that trigger defense responses within the plant or in neighboring plants. | 3-Butenenitrile inducing salicylic acid and jasmonic acid production. nih.govoup.comfrontiersin.orgnih.govntnu.no |

Insects utilize a sophisticated system of chemical communication, and nitriles have been identified as components of pheromones in some species. nih.govrsc.org Pheromones are chemical signals that trigger a social response in members of the same species, influencing behaviors such as mating, aggregation, and alarm. sfu.carothamsted.ac.uk While less common than other chemical classes like acetates and alcohols, nitriles contribute to the specificity of pheromone blends.

Beyond pheromonal communication, nitriles are central to the ecological interactions between insects and plants. Herbivorous insects that feed on nitrile-producing plants have evolved mechanisms to cope with these defensive compounds. nih.gov Some specialist insects have developed the ability to detoxify plant-derived nitriles. nih.gov For instance, the cabbage white butterfly (Pieris rapae) possesses a nitrile-specifier protein in its gut that redirects the breakdown of glucosinolates to form less toxic nitriles, thus circumventing the plant's chemical defense. nih.govnih.gov This adaptation allows the insect to feed on its host plant without being poisoned. nih.gov

Mechanisms of Biological Activity in Non-Human Organisms (e.g., enzyme modulation, receptor interactions)

The biological activity of nitriles in non-human organisms is mediated through various mechanisms, including interactions with enzymes and receptors.

In microorganisms, the primary mechanism of interaction involves enzymes of the nitrilase superfamily. openbiotechnologyjournal.com These enzymes have a conserved catalytic triad (B1167595) (typically cysteine, glutamate, and lysine) that facilitates the nucleophilic attack on the carbon atom of the nitrile group, leading to its hydrolysis. frontiersin.org The substrate specificity of these enzymes can be quite diverse, allowing different microbes to process a wide range of nitrile compounds. frontiersin.orgresearchgate.net

In plants, the signaling function of nitriles involves the modulation of defense-related pathways. For example, the glucosinolate-derived nitrile, 3-butenenitrile, has been shown to induce the production of nitric oxide (NO), a key signaling molecule in plant defense. nih.govnih.govntnu.no This in turn can lead to the accumulation of defense hormones like salicylic acid and jasmonic acid, which regulate the expression of defense-related genes. nih.govoup.comfrontiersin.orgnih.govntnu.no

In insects, the perception of nitriles as pheromones occurs through olfactory receptors located in the antennae. nih.gov The specific binding of a nitrile-containing pheromone to a receptor protein triggers a neural signal that leads to a behavioral response. The precise nature of these receptor interactions determines the sensitivity and specificity of the insect's response to the chemical signal. For insects that feed on nitrile-producing plants, the mechanism of detoxification often involves specific enzymes, such as the nitrile-specifier protein in Pieris rapae, which alters the metabolic fate of plant defense compounds. nih.govnih.gov

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Calculate EC values with bootstrap confidence intervals. Address outliers via Grubbs’ test and report effect size metrics (e.g., Cohen’s d) .

Data Reporting and Quality Standards

Q. How can researchers ensure compliance with journal guidelines when reporting this compound data?

Q. What criteria define high-quality spectral data for this compound in peer-reviewed publications?

- Methodological Answer : Provide baseline-corrected spectra with annotated peaks (δ/ppm for NMR, cm for IR). Include signal-to-noise ratios and integration values. Deposit raw spectral files in repositories like Zenodo for transparency .

Addressing Research Gaps

Q. What methodologies can elucidate this compound’s role in multi-step organic syntheses?

Q. How can interdisciplinary approaches enhance understanding of this compound’s environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.